molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2494264
CAS No.: 833444-11-4
M. Wt: 333.391
InChI Key: ZWAXOHXYYWHZKO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic organic compound that belongs to the class of indoloquinoxalines. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 9-methyl-6H-indolo[2,3-b]quinoxaline with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroindoloquinoxalines.

Scientific Research Applications

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: A parent compound with similar structural features.

    Ellipticine: A natural cytotoxic agent with a related indole-quinoxaline structure.

    2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.

Uniqueness

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to its specific ester functional group, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic organic compound belonging to the class of indoloquinoxalines. Its biological activity has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indoloquinoxaline core, which is known for its diverse biological properties. The synthesis typically involves the reaction of 9-methyl-6H-indolo[2,3-b]quinoxaline with isopropyl bromoacetate in the presence of a base like potassium carbonate, using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures .

Target Interaction:
The primary target of this compound is DNA. The compound exhibits non-covalent binding to DNA, primarily through DNA intercalation , which disrupts normal cellular processes such as replication and transcription .

Biochemical Pathways:
The interaction with DNA can lead to various biochemical consequences:

  • Interference with DNA replication : This can result in cell cycle arrest and apoptosis.
  • Induction of cell death : The compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells .

Biological Activity and Research Findings

A variety of studies have evaluated the biological activity of this compound:

Anticancer Activity

Research has indicated that this compound exhibits significant anti-cancer properties. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, leading to reduced cell viability .
  • A comparative study highlighted its effectiveness against specific cancer types, noting a half-maximal inhibitory concentration (IC50) that supports its potential as a therapeutic agent .

Case Studies

  • In Vitro Evaluation :
    • A study assessed the cytotoxic effects of the compound on BEL-7402 liver cancer cells. It was found to significantly reduce cell proliferation with an IC50 value comparable to established chemotherapeutics .
  • Mechanistic Insights :
    • Further investigations revealed that the compound's interaction with DNA could also affect transcription factors involved in cell survival pathways, enhancing its apoptotic effects .

Data Summary

Activity IC50 Value Cell Line Mechanism
Anticancer (BEL-7402)4.02 µMLiver Cancer CellsDNA Intercalation
Apoptosis InductionVariesVarious Cancer LinesDisruption of Replication

Properties

IUPAC Name

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAXOHXYYWHZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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